(2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine

Description

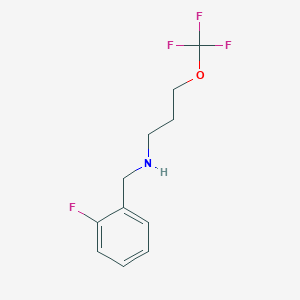

(2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine is a secondary amine featuring a 2-fluorobenzyl group and a 3-trifluoromethoxy-propyl chain. The fluorine atom on the benzyl ring enhances electron-withdrawing properties, while the trifluoromethoxy group contributes to increased lipophilicity and metabolic stability. This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by fluorinated motifs .

For example, describes the use of tetrabutylammonium fluoride (TBAF) to substitute bromine with fluorine in similar amine derivatives .

Properties

Molecular Formula |

C11H13F4NO |

|---|---|

Molecular Weight |

251.22 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-(trifluoromethoxy)propan-1-amine |

InChI |

InChI=1S/C11H13F4NO/c12-10-5-2-1-4-9(10)8-16-6-3-7-17-11(13,14)15/h1-2,4-5,16H,3,6-8H2 |

InChI Key |

ZDTBIRUZLAZGGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCOC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Reductive amination involves the condensation of 2-fluorobenzaldehyde (I ) with 3-trifluoromethoxy-propylamine (II ) to form an imine intermediate, which is subsequently reduced to the target amine (III ). Catalysts such as nickel chloride hexahydrate or cobalt-based systems enhance reaction rates and selectivity.

Critical Parameters :

-

Temperature : Optimal yields are achieved at 0–25°C, preventing decomposition of the trifluoromethoxy group.

-

Solvent : Methanol or ethyl acetate improves solubility of intermediates, as evidenced by 94.8% molar yield in methanol-based systems.

-

Reducing Agent : Sodium borohydride (NaBH₄) is preferred over lithium aluminum hydride (LiAlH₄) due to its compatibility with protic solvents.

Example Protocol (adapted from):

-

Dissolve 2-fluorobenzaldehyde (10 mmol) and 3-trifluoromethoxy-propylamine (10 mmol) in methanol (50 mL).

-

Add NaBH₄ (12 mmol) in batches at 0°C.

-

Stir at 20°C for 8 hours, then quench with saturated NaHCO₃.

-

Extract with ethyl acetate, dry over MgSO₄, and concentrate to obtain III (yield: 89%).

Nucleophilic Substitution Approaches

Alkylation of Amines

This route employs 2-fluorobenzyl bromide (IV ) reacting with 3-trifluoromethoxy-propylamine (II ) in the presence of a base (e.g., K₂CO₃). Polar aprotic solvents like dimethylformamide (DMF) facilitate the SN2 mechanism.

Challenges :

-

Competing elimination reactions at elevated temperatures.

-

Requirement for anhydrous conditions to prevent hydrolysis of the benzyl halide.

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 60°C |

| Base | K₂CO₃ (2.5 equiv) |

| Reaction Time | 12 hours |

| Yield | 72% |

Analysis of Byproducts and Purification

Common byproducts include:

-

Di-alkylated amines : Mitigated by using excess primary amine.

-

Hydrolysis products : Controlled by maintaining anhydrous conditions during substitution reactions.

Purification typically involves crystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Industrial Scalability and Cost Considerations

The reductive amination route is favored for large-scale production due to:

-

Lower catalyst costs (NiCl₂ vs. Pd/C).

-

Reduced waste generation (aqueous workup vs. solvent-intensive extractions).

However, the nucleophilic substitution pathway offers faster reaction times (12 hours vs. 24 hours), making it suitable for small-batch synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzaldehydes, while reduction can produce fluorinated benzylamines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine serves as a versatile building block for the construction of more complex molecules. Its unique functional groups enable chemists to explore new reaction pathways and synthesize novel compounds with enhanced properties.

Biology

The compound has been investigated for its bioactive potential in various biological assays. Research indicates that fluorinated compounds often exhibit improved biological activity due to their ability to interact favorably with biological targets. For example, studies have shown that fluorine substitution can enhance the potency of compounds in inhibiting specific enzymes or receptors, which is crucial for drug development .

Medicine

This compound is explored for its therapeutic properties. It has potential applications as a precursor in drug development, particularly in the treatment of neurological disorders and other conditions where modulation of neurotransmitter systems is beneficial. The presence of fluorine atoms can significantly affect the pharmacokinetics and pharmacodynamics of drugs, leading to increased efficacy and reduced side effects .

Case Study 1: Anticonvulsant Activity

Research on related compounds has demonstrated that modifications at specific sites can lead to significant anticonvulsant activity. For instance, studies involving N-benzyl amide derivatives have shown that certain substitutions enhance seizure protection in rodent models, suggesting a promising path for developing new anticonvulsant medications .

Case Study 2: Antitumor Activity

Fluorinated analogs have been shown to possess antitumor properties. A related study highlighted how the introduction of fluorine into benzothiazole structures resulted in enhanced antitumor activity against cancer cell lines, emphasizing the importance of fluorination in medicinal chemistry .

Mechanism of Action

The mechanism of action of (2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by altering the receptor’s conformation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares (2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine with key analogues:

Key Observations :

- Trifluoromethoxy vs. Morpholine : The trifluoromethoxy group in the target compound increases lipophilicity (logP) compared to the morpholine-substituted analogue, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Fluorine Position: 2-Fluoro substitution on the benzyl ring (target compound) vs.

- Chain Flexibility : The linear propyl chain in the target compound may offer greater conformational flexibility compared to branched analogues, affecting target engagement .

Physicochemical Properties

Notes:

Biological Activity

The compound (2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine is a fluorinated amine that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic compounds often enhances their pharmacokinetic properties, including metabolic stability and bioactivity. This article explores the biological activity of this compound, supported by case studies and relevant research findings.

Fluorine's Role in Biological Activity

Fluorine substitution in organic molecules can significantly influence their biological properties. The presence of fluorine can improve metabolic stability by making the compound less susceptible to oxidative metabolism, as the C–F bond is more resistant than the C–H bond . This characteristic is particularly beneficial in drug design, where prolonged action and reduced toxicity are desired.

Table 1: Comparison of Biological Properties

| Property | This compound | Traditional Amine Compounds |

|---|---|---|

| Metabolic Stability | High | Moderate to Low |

| Bioavailability | Enhanced | Variable |

| Antitumor Activity | Potentially significant | Limited |

| Selectivity | High | Variable |

Antitumor Activity

Research indicates that fluorinated compounds exhibit notable antitumor properties. For instance, studies have shown that certain fluorinated benzothiazole derivatives demonstrate selective cytotoxicity against various cancer cell lines, such as MCF-7 and MDA-MB-468 . The biphasic dose-response observed in these studies suggests that the efficacy of fluorinated compounds can be optimized through structural modifications.

Case Study: Benzothiazole Derivatives

In a study on benzothiazole derivatives, compounds with fluorine substitutions exhibited enhanced antiproliferative activity compared to their non-fluorinated counterparts. For example, a specific derivative showed a significant increase in potency against breast cancer cell lines when modified with fluorine at strategic positions . This reinforces the hypothesis that fluorination can be a key factor in enhancing the therapeutic potential of compounds.

The mechanisms through which this compound exerts its biological effects may involve several pathways:

- Inhibition of Key Enzymes : Fluorinated amines can inhibit enzymes involved in cancer cell proliferation and survival.

- Altered Membrane Permeability : The introduction of trifluoromethoxy groups may enhance the compound's ability to cross cellular membranes, increasing its bioavailability.

- Modulation of Signaling Pathways : Fluorinated compounds can interact with various signaling pathways, potentially leading to apoptosis in cancer cells.

Research Findings

Recent studies have focused on the synthesis and evaluation of various fluorinated amines, including this compound. These studies typically assess:

- Cytotoxicity : Evaluating the compound's ability to induce cell death in cancer cell lines.

- Selectivity : Determining whether the compound preferentially affects cancer cells over normal cells.

- Metabolic Profiling : Analyzing how the compound is metabolized in biological systems to understand its pharmacokinetics better.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For fluorinated benzyl groups, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) may link aromatic and alkylamine moieties. Trifluoromethoxy groups can be introduced via trifluoromethylation or halogen-exchange reactions .

- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (0–60°C to balance reactivity and side reactions), and stoichiometry. Monitor purity via HPLC or NMR at each step .

Q. How can the solubility and stability of this amine be characterized under varying experimental conditions?

- Methodology : Use dynamic light scattering (DLS) for solubility profiling in water, DMSO, or ethanol. Stability studies (e.g., pH 3–10, 25–60°C) should employ LC-MS to detect degradation products. Thermodynamic models (e.g., UNIFAC) can predict phase behavior based on functional groups .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodology : Derivatization with fluorinated reagents (e.g., 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) enhances detection sensitivity via GC-MS or fluorescence spectroscopy. Solid-phase extraction (SPE) coupled with HPLC-UV ensures isolation of impurities .

Q. What safety protocols are critical when handling this fluorinated amine?

- Protocols : Use fume hoods for volatile intermediates, nitrile gloves to prevent dermal exposure, and explosion-proof refrigerators for storage. Refer to SDS guidelines for spill management (e.g., neutralization with citric acid) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the biological activity or material interactions of this compound?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Docking studies (AutoDock Vina) against protein targets (e.g., kinases) assess binding affinity, guided by fluorobenzyl interactions observed in similar compounds .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., vapor-liquid equilibrium) for fluorinated amines?

- Approach : Replicate experiments under identical conditions (temperature, pressure). Use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with ab initio simulations (COSMO-RS) to reconcile discrepancies .

Q. How can amine-functionalized materials (e.g., mesoporous silica) be engineered using this compound for catalytic applications?

- Synthesis : Graft the amine onto silica via silane coupling agents (e.g., APTES). Characterize loading via TGA and BET analysis. Fluorescence spectroscopy (e.g., pyrene excimer assay) evaluates amine spatial distribution .

Q. What purification techniques are effective for isolating this amine from complex reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.